N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine
Description
N-[(2-Chloro-4-fluorophenyl)methyl]pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with an amine group, linked via a methyl bridge to a 2-chloro-4-fluorophenyl moiety. This structure combines aromatic and halogenated elements, which are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions. Pyridine- and pyrimidine-based compounds are widely explored in medicinal chemistry due to their roles in kinase inhibition, antimicrobial activity, and anticancer applications .
Properties
Molecular Formula |
C12H10ClFN2 |
|---|---|
Molecular Weight |
236.67 g/mol |
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C12H10ClFN2/c13-11-7-10(14)5-4-9(11)8-16-12-3-1-2-6-15-12/h1-7H,8H2,(H,15,16) |
InChI Key |
ZUFMVDWMJPQLJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine typically involves the reaction of 2-chloropyridine with 2-chloro-4-fluorobenzylamine under suitable conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Pyrimidine Cores
Compound 1 : N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c)
- Structure : Pyridin-2-amine linked to a 4-chlorophenyl-substituted oxadiazole.
- Activity: Demonstrated selective anticancer activity against HOP-92 (non-small cell lung cancer) at 10 µM .
- The absence of fluorine in 1c may reduce electronegativity compared to the target compound, impacting binding affinity.
Compound 2 : N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Structure : Pyrimidine core with dual chlorophenyl groups and a methyl substituent.
- Activity : Exhibited antibacterial and antifungal properties due to hydrogen-bonding interactions and planar conformation .
- Comparison : The pyrimidine core increases hydrogen-bonding capacity versus pyridine. However, the target compound’s chloro-fluorophenyl group may offer better metabolic stability.
Compound 3 : N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine
Substituted Phenyl Derivatives
Compound 4 : (S)-6-Chloro-N-[1-(4-fluorophenyl)ethyl]pyridin-2-amine
- Structure : Ethyl linker between pyridin-2-amine and 4-fluorophenyl.
- Synthesis : Utilizes chiral resolution for the (S)-enantiomer, highlighting stereochemical considerations .
Compound 5 : N-[(2-Chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
- Structure : Indole and chlorophenyl groups attached to pyridin-2-amine.
- Applications : Screened for kinase inhibition due to indole’s role in hydrophobic interactions .
- Comparison : The indole moiety introduces bulkiness, which may hinder membrane permeability relative to the target compound’s simpler substituent.
Key Observations
Electron-Withdrawing Effects: The 2-chloro-4-fluorophenyl group in the target compound combines electronegative halogens, likely enhancing binding to electron-rich enzyme pockets compared to mono-halogenated analogues .
Biological Selectivity : Oxadiazole derivatives (Compound 1c) show panel-specific anticancer activity, suggesting that the target compound’s halogenation pattern could be optimized for similar selectivity .
Biological Activity
N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a detailed overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a pyridine ring and a chlorofluorophenyl moiety, which contribute to its unique chemical properties. The compound's molecular formula is , and it exhibits both electron-withdrawing (chlorine and fluorine) and electron-donating groups (the pyridine ring). This combination may influence its reactivity and interactions with biological targets.
| Compound Name | Structural Features | Potential Activity | Unique Aspects |
|---|---|---|---|
| This compound | Pyridine ring, chlorofluorophenyl group | Enzyme inhibition | Unique combination of electron-withdrawing and donating groups |
| N-(pyridin-3-yl)aniline | Pyridine ring, aniline structure | Varies by substitution | Lacks halogen substituents |
| 1-(4-chlorobenzyl)-N-(pyridin-3-yl)amine | Chlorobenzene moiety | Similar enzyme interactions | Different benzene substitution pattern |
Preliminary studies indicate that this compound may interact with various biological targets, particularly enzymes involved in disease pathways. Its structural features suggest potential applications in the following areas:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes that play critical roles in inflammation and cancer progression.
- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as COX enzymes .
- Anticancer Activity : Initial findings suggest that this compound may possess anticancer properties, potentially affecting cancer cell lines through mechanisms involving apoptosis and cell cycle regulation.
1. Enzyme Inhibition Studies
A study focusing on the enzyme inhibitory activity of pyridine derivatives highlighted that this compound could inhibit enzymes associated with inflammatory responses. The IC50 values for related compounds were reported to be comparable to established inhibitors like celecoxib, indicating significant potential for therapeutic application .
2. Anticancer Efficacy
In vitro assays conducted on various cancer cell lines (e.g., HeLa, K562) demonstrated that derivatives of pyridine compounds exhibited cytotoxic effects. For instance, modifications to the pyridine structure enhanced cytotoxicity against gastric adenocarcinoma cells . this compound's structural features may similarly promote selective toxicity towards cancer cells while sparing normal cells.
3. Comparative Analysis
Comparative studies with other halogenated pyridine derivatives revealed that the presence of chlorine and fluorine atoms significantly influenced the biological activity. For example, compounds with different halogen substitutions exhibited varying degrees of enzyme inhibition and cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
